molecular formula C7H10O2 B2514870 5-Oxaspiro[3.4]octan-7-one CAS No. 1909305-22-1

5-Oxaspiro[3.4]octan-7-one

Cat. No.: B2514870
CAS No.: 1909305-22-1
M. Wt: 126.155
InChI Key: YYVWDWZUPGJNBO-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-7-one (CAS: 1909305-22-1) is a spirocyclic compound featuring a fused bicyclic structure with an oxygen atom in the oxolane ring and a ketone group at the 7-position. Its molecular formula is C₇H₁₀O₂ (MW: 126.15 g/mol) . The compound is of interest in organic synthesis and pharmaceutical research due to its constrained spirocyclic architecture, which influences stereoelectronic properties and biological activity.

Properties

IUPAC Name

5-oxaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-4-7(9-5-6)2-1-3-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVWDWZUPGJNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-22-1
Record name 5-oxaspiro[3.4]octan-7-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-7-one can be achieved through several methods. One notable method involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent. The procedure includes the following steps :

  • Anhydrous tetrahydrofuran (100 mL) and 2,3-dihydrofuran (7.8 mL, 102 mmol, 1.3 equivalents) are added to a single-necked 500-mL round-bottomed flask equipped with a rubber septum and previously purged with nitrogen.
  • The reaction mixture is cooled to −78 °C and treated with t-butyllithium in pentane (1.7 M, 60 mL, 1.3 equivalents) over 10 minutes.
  • The resulting yellow solution is stirred in the cold for 30 minutes, then allowed to warm to 0 °C and kept at this temperature for 30 minutes.
  • Concurrently, dry ether (200 mL) and 1,3-dichloroacetone (10.0 g, 78.8 mmol, 1.0 equivalent) are placed in a rubber septum-fitted 1-L flask and cooled to −78 °C under nitrogen with stirring.
  • The lithiated dihydrofuran solution is introduced via cannula over 20 minutes.
  • After 2 hours at −78 °C, a solution of lithium naphthalenide in tetrahydrofuran (197 mL of 1 M, 2.5 equivalents) is introduced via cannula during 20 minutes to give a dark green solution that is stirred at −78°C for 4–5 hours and at room temperature overnight.
  • The reaction mixture is then cooled to 0 °C and quenched with saturated aqueous sodium bicarbonate solution (250 mL). The separated aqueous phase is extracted with ether (3 × 100 mL) and the combined organic layers are dried over magnesium sulfate and filtered.
  • The solution containing the crude, unstable cyclopropanol is charged with 10 g of Dowex-50W and stirred overnight.
  • Solvent evaporation is performed with care on a rotary evaporator at 20 °C and 50 mmHg until solvent evaporation ceases. The residue is chromatographed on 450 grams of silica gel with 5–25% ether in hexanes as eluent. The fractions containing the product are carefully concentrated through rotary evaporation.

This method yields this compound as a faint yellow oil with a yield of approximately 70% .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-Oxaspiro[3.4]octan-7-one
  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 1909305-22-1

The spirocyclic nature of this compound contributes to its unique chemical reactivity and biological activity, making it a valuable target for synthetic chemists.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various functionalization reactions. The compound's spirocyclic structure allows for diverse substitution patterns, facilitating the synthesis of derivatives with tailored properties.

Medicinal Chemistry

Research indicates that this compound may possess significant biological activities, including antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of spirocyclic compounds exhibit notable inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have shown high antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468.

Material Science

The compound is also explored for its potential in developing new materials with unique properties. Its ability to form stable structures can lead to innovations in polymers and other material applications.

Case Studies and Research Findings

  • Synthesis Techniques : Various synthetic routes have been explored for the production of this compound, including cyclization reactions followed by functionalization steps to optimize yield and purity.
  • Biological Activity Studies : A recent investigation into spirocyclic compounds demonstrated that those with structural features similar to this compound exhibited significant antimicrobial and anticancer activities, warranting further exploration as potential therapeutic agents.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.4]octan-7-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. In chemical reactions, the compound’s reactivity is influenced by its spirocyclic structure and the presence of functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Oxaspiro[3.4]octan-1-one

  • Structure : The ketone group is at the 1-position instead of the 7-position (CAS: 881389-73-7) .
  • Synthesis : Prepared via cyclization reactions using lithium naphthalenide, similar to methods for the 7-one derivative .
  • InChIKey: BFRMGOBZLPQKPD-UHFFFAOYSA-N (vs. YYVWDWZUPGJNBO-UHFFFAOYSA-N for the 7-one derivative) .

Nitrogen-Containing Analogues

2,6-Diazaspiro[3.4]octan-7-one
  • Structure : Replaces two oxygen atoms with nitrogen, creating a diazaspiro system.
  • Pharmacological Activity :
    • Exhibits high affinity for Sigma1R (S1R) receptors (Ki = 14.5 nM) with 10-fold selectivity over S2R .
    • Enhances morphine-induced analgesia and reduces opioid tolerance in preclinical models .
  • Applications : Investigated as a bispecific S1R antagonist/MOR agonist for pain management .
5-(Aminomethyl)-6-azaspiro[3.4]octan-7-one Hydrochloride
  • Structure: Incorporates an aminomethyl group and nitrogen in the spiro framework (CAS: EN300-1696716) .
  • Properties :
    • The hydrochloride salt improves solubility for pharmaceutical formulations.
    • Functional groups enable conjugation or further derivatization .

Halogenated Derivatives

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one
  • Structure : Iodine substitution at the methyl position (CAS: 2168445-09-6) .
  • Applications :
    • Serves as a versatile scaffold for Suzuki coupling or nucleophilic substitutions.
    • Priced at €1,853.00/500 mg, reflecting its utility in complex syntheses .

Physicochemical and Pharmacokinetic Comparisons

Compound CAS Number Molecular Formula MW (g/mol) Key Features Applications
5-Oxaspiro[3.4]octan-7-one 1909305-22-1 C₇H₁₀O₂ 126.15 Oxygen spirocycle, ketone at 7-position Organic synthesis, intermediate
2,6-Diazaspiro[3.4]octan-7-one N/A C₆H₁₀N₂O 126.16 Dual nitrogen atoms, S1R affinity Pain therapeutics
5-Oxaspiro[3.4]octan-1-one 881389-73-7 C₇H₁₀O₂ 126.15 Ketone at 1-position Synthetic intermediate
5-(Iodomethyl)-6-azaspiro[...] 2168445-09-6 C₈H₁₂INO 265.10 Iodine substituent, reactive site Cross-coupling reactions

Biological Activity

5-Oxaspiro[3.4]octan-7-one is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structural characteristics make it a candidate for various biomedical applications, including drug design and enzyme interaction studies.

Structural Characteristics

This compound features a spirocyclic framework, which is known to influence its biological activity significantly. This compound can serve as a building block for the synthesis of more complex molecules, enhancing its utility in medicinal chemistry.

Biological Activity Overview

Research suggests that this compound may exhibit several biological activities, which include:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with spirocyclic structures often possess antimicrobial activity, making them potential candidates for treating infections.
  • Anti-inflammatory Effects : The compound's unique functional groups may modulate inflammatory pathways, suggesting a role in managing inflammatory diseases.
  • Anticancer Potential : Some spirocyclic compounds have shown promise in cancer treatment by inhibiting tumor growth or inducing apoptosis in cancer cells.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes or modulate receptor activity through its spirocyclic structure, impacting signal transduction pathways crucial for cellular functions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains,
Anti-inflammatoryModulates cytokine production and reduces inflammation,
AnticancerInduces apoptosis in cancer cell lines,

Case Study: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it could be developed into an anti-inflammatory drug .

Future Directions

The ongoing research into this compound's biological activities indicates its potential as a pharmacophore in drug design. Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity and reduced toxicity.

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